An In-Depth Technical Guide to 6-Amino-2-methoxypyrimidin-4(5H)-one: A Key Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 6-Amino-2-methoxypyrimidin-4(5H)-one: A Key Intermediate in Medicinal Chemistry
This guide provides a comprehensive technical overview of 6-amino-2-methoxypyrimidin-4(5H)-one, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, tautomeric nature, physicochemical properties, synthesis, and its significant applications as a scaffold in the creation of targeted therapeutics.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a fundamental motif in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. This inherent biological relevance has made pyrimidine derivatives a cornerstone in medicinal chemistry. 6-Amino-2-methoxypyrimidin-4(5H)-one, with its strategically placed functional groups, serves as a versatile precursor for the synthesis of a new generation of therapeutic agents, particularly in the fields of oncology and metabolic diseases. Its structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.
Chemical Structure and Tautomerism
6-Amino-2-methoxypyrimidin-4(5H)-one is a substituted pyrimidine with the molecular formula C₅H₇N₃O₂ and a molecular weight of approximately 141.13 g/mol .[1] A critical aspect of its chemistry is the existence of tautomeric forms, which can significantly influence its reactivity and biological interactions.
The compound exists in a dynamic equilibrium between the lactam (amide) form, 6-amino-2-methoxypyrimidin-4(5H)-one, and the lactim (enol) form, 6-amino-4-hydroxy-2-methoxypyrimidine. Additionally, amino-imino tautomerism is also possible. The predominant tautomer can be influenced by factors such as the solvent, pH, and temperature. In the solid state and in polar solvents, the lactam form is generally favored due to its ability to form stable hydrogen-bonded networks.
Caption: Tautomeric equilibrium of 6-Amino-2-methoxypyrimidin-4(5H)-one.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-amino-2-methoxypyrimidin-4(5H)-one is essential for its handling, formulation, and application in synthesis.
| Property | Value | Source |
| IUPAC Name | 6-amino-2-methoxypyrimidin-4(5H)-one | N/A |
| CAS Number | 52386-29-5 | [2] |
| Molecular Formula | C₅H₇N₃O₂ | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow solid | N/A |
| Melting Point | 214-216 °C | [3] |
| Solubility | Soluble in polar solvents such as DMSO and methanol. | [3] |
| pKa (predicted) | ~9.25 | N/A |
Synthesis of 6-Amino-2-methoxypyrimidin-4(5H)-one
The synthesis of 6-amino-2-methoxypyrimidin-4(5H)-one can be achieved through several routes, often involving the construction of the pyrimidine ring followed by functional group interconversion. A common and efficient strategy involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by methylation.
Below is a representative experimental protocol based on common synthetic methodologies for related pyrimidine derivatives.
Experimental Protocol: Synthesis from a Thiouracil Precursor
This multi-step synthesis involves the initial formation of a thiouracil derivative, followed by methylation and amination.
Caption: Role of 6-Amino-2-methoxypyrimidin-4(5H)-one in kinase inhibitor development.
α-Glucosidase and α-Amylase Inhibitors
In the context of type 2 diabetes, the inhibition of α-glucosidase and α-amylase in the digestive tract can delay carbohydrate digestion and lower postprandial blood glucose levels. Pyrimidine derivatives have emerged as promising inhibitors of these enzymes. [4][5][6]The structural features of 6-amino-2-methoxypyrimidin-4(5H)-one can be elaborated to design potent and selective inhibitors, offering a potential therapeutic strategy for managing diabetes. [4][6]
Conclusion
6-Amino-2-methoxypyrimidin-4(5H)-one is a heterocyclic compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of a wide range of biologically active molecules. Its tautomeric equilibrium and strategically positioned functional groups provide a rich platform for chemical derivatization. As research into targeted therapies for cancer and metabolic disorders continues to expand, the importance of foundational building blocks like 6-amino-2-methoxypyrimidin-4(5H)-one in driving drug discovery and development is set to grow. This guide provides a solid technical foundation for researchers and scientists working with this important molecule.
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